
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a chemical compound with a diverse range of applications in various scientific fields. It's composed of a pyrrolidine ring attached to a carboxylate ester and an aromatic ring with chlorine and methyl substituents. Its complex structure allows it to participate in numerous chemical reactions, making it a subject of interest in synthetic chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves multiple steps. One of the common synthetic routes includes:
Starting Materials: : The preparation begins with the pyrrolidine-2-carboxylate ester as the starting material.
Aromatic Substitution: : The aromatic ring is chlorinated using a suitable chlorinating agent under controlled conditions to introduce the chloro group.
Esterification: : The esterification process involves reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Final Coupling: : The final step involves coupling the chlorinated aromatic ring with the pyrrolidine-2-carboxylate ester under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often utilize continuous flow reactors to ensure efficient heat and mass transfer, precise control over reaction parameters, and scalability. Catalysts and optimized reaction conditions are employed to achieve high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under suitable conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can target the carbonyl group, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or potassium tert-butoxide for halogen substitution.
Major Products Formed
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : New derivatives with different functional groups replacing the halogen atom.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: : Investigated for therapeutic potential in treating specific diseases.
Industry: : Employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the aromatic substituents play crucial roles in binding to these targets, influencing biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or alter cellular signaling, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate stands out due to its unique combination of functional groups. This uniqueness imparts specific reactivity and biological activity, making it valuable in various applications.
List of Similar Compounds
Methyl (2S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Methyl (2S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate
Each of these compounds has similar structural features but varying chemical and biological properties, illustrating the significance of specific functional group arrangements.
This overview captures the essential details of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Intriguing stuff, right?
Eigenschaften
IUPAC Name |
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPDKHJMURXRH-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
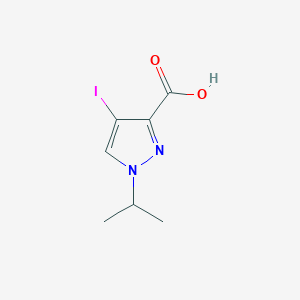
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)
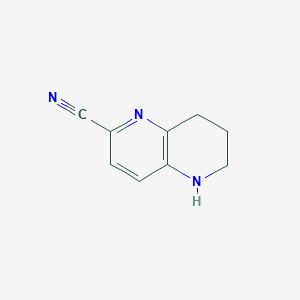
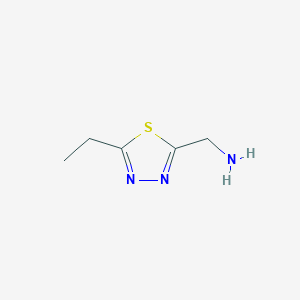

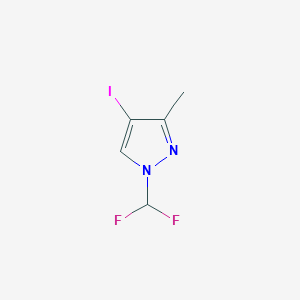
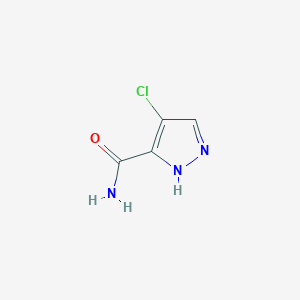
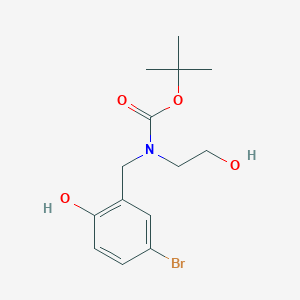
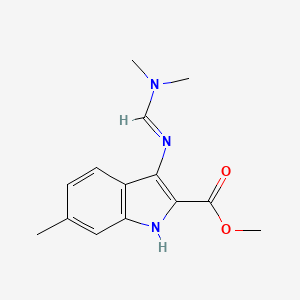
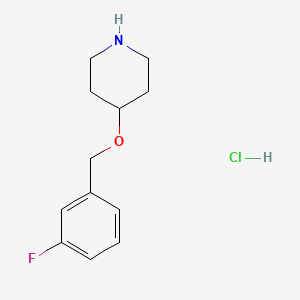
![1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388697.png)

